molecular formula C15H14N2O B3248307 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol CAS No. 185554-99-8

1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol

Cat. No.: B3248307
CAS No.: 185554-99-8
M. Wt: 238.28 g/mol
InChI Key: HIZADXNOHHWORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol is a compound that combines the structural features of imidazole and naphthol Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while naphthol is a hydroxyl derivative of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol typically involves the reaction of 2-methylimidazole with a naphthol derivative. One common method includes the alkylation of 2-methylimidazole with a naphthylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The naphthol moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

    1-((2-Methyl-1H-imidazol-1-yl)methyl)benzene-2-ol: Similar structure but with a benzene ring instead of naphthalene.

    1-((2-Methyl-1H-imidazol-1-yl)methyl)phenol: Similar structure but with a phenol group instead of naphthol.

    1-((2-Methyl-1H-imidazol-1-yl)methyl)aniline: Similar structure but with an aniline group instead of naphthol.

Uniqueness: 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol is unique due to the presence of both imidazole and naphthol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylimidazol-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-16-8-9-17(11)10-14-13-5-3-2-4-12(13)6-7-15(14)18/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZADXNOHHWORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897260
Record name 1-[(2-Methylimidazol-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185554-99-8
Record name 1-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185554-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 428-170-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185554998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2-Methylimidazol-1-yl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methyl-1H-imidazol-1-yl)methyl]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol
Reactant of Route 3
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol
Reactant of Route 4
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol
Reactant of Route 5
Reactant of Route 5
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol
Reactant of Route 6
Reactant of Route 6
1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.